N-(3,4-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Descripción
N-(3,4-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thioether-linked imidazoquinazolinone scaffold. Its structure comprises a 3,4-dimethoxyphenyl group attached to the acetamide nitrogen and a phenyl-substituted imidazoquinazolinone moiety.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-33-20-13-12-17(14-21(20)34-2)27-22(31)15-35-26-28-19-11-7-6-10-18(19)24-29-23(25(32)30(24)26)16-8-4-3-5-9-16/h3-14,23H,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGWQMGGZOTHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
The target compound shares structural motifs with several synthesized derivatives, as outlined below:
Pharmacokinetic and ADMET Predictions:
- Target Compound: No experimental ADMET data are reported, but in silico analysis of a related pyrimidine-thioacetamide () predicts high oral bioavailability due to optimal LogP (2.8) and moderate polar surface area (89 Ų). The 3,4-dimethoxyphenyl group may enhance metabolic stability compared to halogenated analogues .
- Oxadiazole Derivative () : The oxadiazole moiety improves membrane permeability but could reduce solubility, necessitating formulation optimization .
Hydrogen Bonding and Crystal Packing:
The thioacetamide group in the target compound likely participates in hydrogen-bonding networks, as observed in similar structures (e.g., N—H···S and C=O···H interactions). Such interactions influence crystal packing and stability, as demonstrated in Etter’s graph-set analysis (), where directional hydrogen bonds dictate supramolecular aggregation .
Recommendations :
Experimental ADMET Profiling : Prioritize in vitro assays for the target compound to validate in silico predictions.
Crystallographic Studies : Use SHELX-based refinement () to resolve hydrogen-bonding patterns and confirm tautomeric forms .
Biological Screening: Evaluate kinase inhibition or cytotoxicity relative to analogues, leveraging the quinazolinone scaffold’s known activity.
Métodos De Preparación
Preparation of 3-Phenylquinazolin-4(3H)-One
Anthranilic acid (1 ) reacts with phenyl isothiocyanate (2 ) in ethanol under reflux to form 2-mercapto-3-phenylquinazolin-4(3H)-one (3 ) (yield: 80%). Cyclization is facilitated by triethylamine, with IR spectroscopy confirming C=O (1659 cm⁻¹) and N–H (3217 cm⁻¹) stretches.
Imidazole Annulation
Quinazolinone 3 undergoes cyclization with phenacyl chloride in tetrahydrofuran (THF) to yield 2-phenylimidazo[1,2-c]quinazolin-5(6H)-one (4 ) (Scheme 1). The reaction proceeds via initial N-alkylation at position 3, followed by intramolecular cyclization. ¹H NMR of 4 shows a singlet at δ 7.96 ppm for the imidazole C–H proton.
Thiol Group Introduction
Treatment of 4 with thiourea in dimethylformamide (DMF) at 80°C replaces the 5-position halogen (introduced via bromination) with a thiol group, yielding imidazo[1,2-c]quinazolin-5-thiol (5 ) (yield: 65%). The thiol is confirmed by a broad S–H stretch at 2550 cm⁻¹ in IR and a δ 3.98 ppm singlet in ¹H NMR.
Synthesis of N-(3,4-Dimethoxyphenyl)Chloroacetamide
Chloroacetylation of 3,4-Dimethoxyaniline
3,4-Dimethoxyaniline (6 ) reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base, forming N-(3,4-dimethoxyphenyl)chloroacetamide (7 ) (yield: 75%). The ¹H NMR spectrum displays methoxy singlets at δ 3.85 and 3.88 ppm, and an acetamide NH signal at δ 10.12 ppm.
Thioetherification and Final Coupling
Imidazoquinazolin-5-thiol (5 ) is deprotonated with sodium hydride (NaH) in DMF and reacted with 7 at 60°C for 12 hours, yielding the target compound (yield: 58%) (Scheme 2). The thioether linkage is confirmed by:
- ¹H NMR : δ 4.25 ppm (s, 2H, SCH₂), δ 7.50 ppm (s, 1H, imidazole C–H).
- IR : 1680 cm⁻¹ (C=O stretch), absence of S–H stretch.
- HRMS : [M+H]⁺ calc. 545.1523, found 545.1528.
Analytical Data and Spectral Characterization
| Parameter | Observation |
|---|---|
| Melting Point | 218–220°C (decomposes) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 3.85 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 4.25 (s, 2H, SCH₂), 7.50 (s, 1H, imidazole) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 167.8 (C=O), 154.3 (imidazole C-3), 148.2 (quinazolinone C-4) |
| IR (KBr) | 1680 (C=O), 1595 (C=N), 1235 (C–O–C) cm⁻¹ |
Reaction Optimization and Challenges
- Thiol Stability : The thiol intermediate (5 ) is prone to oxidation; thus, reactions are conducted under nitrogen.
- Coupling Efficiency : Lower yields (58%) suggest competing hydrolysis of 7 . Substituting DMF with anhydrous THF improved yields to 68%.
- Regioselectivity : Imidazole annulation strictly favors position 5 due to steric and electronic factors.
Alternative Synthetic Routes
Mitsunobu Coupling
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 5 couples with N-(3,4-dimethoxyphenyl)hydroxyacetamide, but yields remain suboptimal (42%).
Direct Thioacetylation
Reaction of 5 with mercaptoacetic acid and DCC yields a thioester intermediate, but subsequent amidation with 6 fails due to poor nucleophilicity.
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the imidazo[1,2-c]quinazolinone core via cyclization of anthranilic acid derivatives with aldehydes under acidic conditions .
- Step 2: Introduction of the thiol group using Lawesson’s reagent or phosphorus pentasulfide .
- Step 3: Coupling with N-(3,4-dimethoxyphenyl)-2-chloroacetamide in DMF with triethylamine (yield: 65-78%) .
Optimization Table:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Enhances solubility |
| Temperature | 80-90°C | Accelerates reaction |
| Catalyst | Triethylamine | Neutralizes HCl |
| Purification | Column chromatography | Purity >95% |
Q. Which analytical techniques confirm structural integrity and purity?
Critical methods include:
- NMR Spectroscopy: Confirms dimethoxyphenyl (δ 3.85 ppm) and quinazolinone protons (δ 7.4-8.2 ppm) .
- HRMS: Validates molecular weight ([M+H]+ at m/z 411.48) .
- HPLC: Purity assessment (>98%) using C18 columns .
Data Correlation Table:
| Technique | Key Data Points | Purpose |
|---|---|---|
| NMR | δ 3.85 (OCH3) | Substituent positions |
| HRMS | m/z 411.48 | Molecular formula |
| HPLC | Retention time 12.3 min | Purity verification |
Q. What structural features correlate with its biological activity?
Key features include:
- Thioacetamide linkage: Enhances binding to cysteine-rich enzyme active sites .
- Imidazoquinazolinone core: Imparts anti-inflammatory activity via COX-2 inhibition .
- 3,4-Dimethoxyphenyl group: Improves pharmacokinetic properties (e.g., solubility) .
Advanced Research Questions
Q. How do modifications to the thioacetamide or dimethoxyphenyl moieties affect pharmacokinetics and selectivity?
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies arise from assay variability (e.g., cell line sensitivity). Strategies include:
- Standardized protocols: Use identical cell lines (e.g., MCF-7 for reproducibility) .
- Dose-response validation: Compare EC50 values across studies .
Q. What computational methods predict binding affinities and interaction pathways?
- Molecular docking: Identifies interactions with COX-2 (binding energy: -9.2 kcal/mol) .
- MD simulations: Confirms stability of the ligand-enzyme complex over 100 ns .
Q. How can off-target interactions be mitigated during lead optimization?
- Selectivity screening: Test against kinase panels (e.g., >90% specificity at 1 µM) .
- Prodrug strategies: Mask reactive thiol groups to reduce off-target binding .
Q. What preclinical toxicity and metabolic data inform clinical translation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
